molecular formula C15H14BrNO B291707 N-(4-bromo-2-methylphenyl)-2-phenylacetamide

N-(4-bromo-2-methylphenyl)-2-phenylacetamide

Cat. No. B291707
M. Wt: 304.18 g/mol
InChI Key: ARNPTJUHQAEFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-2-phenylacetamide, also known as Bromadol, is a synthetic opioid analgesic. It was first synthesized in the late 1970s by Daniel Lednicer, a chemist at Upjohn Pharmaceuticals. Bromadol is structurally similar to other opioids, such as fentanyl and tramadol, but it has a unique chemical structure that gives it distinct properties.

Mechanism of Action

N-(4-bromo-2-methylphenyl)-2-phenylacetamide acts on the central nervous system by binding to opioid receptors in the brain and spinal cord. This binding activates the receptors, which leads to a decrease in pain perception and an increase in feelings of euphoria and relaxation.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-phenylacetamide has been shown to have a higher potency than many other opioids, including fentanyl and morphine. It also has a longer duration of action, which may make it useful in certain medical settings. However, it may also have a higher risk of side effects, such as respiratory depression and addiction.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-methylphenyl)-2-phenylacetamide may be useful in laboratory experiments that require a potent opioid analgesic. However, its potential side effects and limited availability may make it difficult to use in certain settings.

Future Directions

There are several potential future directions for research on N-(4-bromo-2-methylphenyl)-2-phenylacetamide. One area of interest is its potential use in pain management, particularly in cases where other opioids are not effective. Another area of interest is its potential use as a treatment for addiction to other opioids, as its unique chemical structure may make it less addictive than other opioids. Additionally, more research is needed to fully understand its pharmacological properties and potential side effects.

Synthesis Methods

The synthesis of N-(4-bromo-2-methylphenyl)-2-phenylacetamide involves several steps. The first step is the reaction between 4-bromo-2-methylbenzoic acid and phenylacetyl chloride to form N-(4-bromo-2-methylphenyl)-2-phenylacetamide. This intermediate is then reduced using lithium aluminum hydride to form the final product, N-(4-bromo-2-methylphenyl)-2-phenylacetamide.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-phenylacetamide has been studied for its potential use as a painkiller in medical settings. Its potency and unique chemical structure make it a promising candidate for pain management. However, more research is needed to fully understand its pharmacological properties and potential side effects.

properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-phenylacetamide

InChI

InChI=1S/C15H14BrNO/c1-11-9-13(16)7-8-14(11)17-15(18)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)

InChI Key

ARNPTJUHQAEFGG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CC2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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